molecular formula C16H13FO2 B2783775 (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1381931-15-2

(2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2783775
CAS No.: 1381931-15-2
M. Wt: 256.276
InChI Key: ISKRMQFOKPOZFL-BJMVGYQFSA-N
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Description

(2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-diaryl-2-propen-1-one compounds. These compounds are characterized by an α,β-unsaturated ketone system that bridges two aromatic rings, which allows them to act as Michael acceptors and interact with various biological targets. Chalcones are privileged structures in medicinal chemistry and are investigated for a broad spectrum of pharmacological activities. A key area of research for enone-based derivatives like this one is the inhibition of neutrophil-mediated inflammation. Neutrophils are central players in the innate immune response, and their overactivation can lead to excessive production of superoxide anions and the release of elastase, which are implicated in a plethora of chronic inflammatory diseases. Recent scientific literature has identified 1,3-disubstituted prop-2-en-1-one analogues as promising anti-inflammatory hits for attenuating these processes in human neutrophils without showing cytotoxicity, highlighting their potential as therapeutic agents . The proposed mechanism of action involves the inhibition of key signaling pathways triggered by inflammatory stimuli, such as the formyl peptide receptor 1 (FPR1). These chalcone derivatives have been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK) and the Akt signaling axis, which are crucial for neutrophil functions including oxidative burst and degranulation . Beyond anti-inflammatory research, chalcones are extensively studied for their anticancer properties. They can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, making them valuable tools for oncological research . From a chemical perspective, this compound serves as a versatile intermediate for synthesizing more complex heterocyclic systems, such as pyrazolines and isoxazoles, which are core structures in many pharmaceuticals . The compound is typically synthesized via a Claisen-Schmidt condensation reaction, a well-established method for constructing the chalcone scaffold . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKRMQFOKPOZFL-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in various substituted chalcones with different functional groups.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, are studied for their potential biological activities:

  • Anticancer Properties : Research indicates that chalcones can inhibit cancer cell proliferation. For example, studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Chalcones have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Chemical Applications

The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation and Reduction Reactions : It can undergo oxidation to form epoxides or other derivatives and reduction to yield alcohols .
  • Substitution Reactions : The aromatic rings can engage in electrophilic or nucleophilic substitutions, expanding the scope of possible derivatives with tailored properties for specific applications .

Dyes and Pigments

Due to its vibrant color properties, this compound is explored in the production of dyes and pigments for textiles and coatings.

Pharmaceutical Development

The compound's biological activities make it a valuable candidate for pharmaceutical development. Its derivatives are being investigated for potential therapeutic applications in treating various diseases, including cancer and infections .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several chalcone derivatives, including this compound. The results indicated that certain derivatives significantly inhibited proliferation in breast cancer cell lines, highlighting the need for further development into therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of chalcone compounds showed that this compound exhibited strong activity against Gram-positive bacteria. This finding supports its potential use in developing new antimicrobial treatments .

Mechanism of Action

The mechanism by which (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Chalcone Derivatives and Their Activities

Compound Name Substituents (Ring A / Ring B) IC50 (μM) or MIC (µg/mL) Key Findings
(2E)-1-(4-Fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Target) A: 4-F; B: 3-OCH3 Not reported Predicted moderate activity due to meta-OCH3 (electron-donating) on B-ring.
Cardamonin A: 2-OH, 4-OH; B: Unsubstituted 4.35 μM Highest inhibitory activity among non-piperazine chalcones .
2j ((E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) A: 4-Br, 2-OH, 5-I; B: 4-F 4.703 μM Low IC50 due to electronegative Br/F substituents .
2n ((E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) A: 4-OCH3, 2-OH, 5-I; B: 4-F 25.07 μM Reduced activity vs. 2j due to para-OCH3 on A-ring .
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one A: 4-F; B: 2-OH MIC: Not quantified Antibacterial against E. coli and S. aureus .
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one A: 4-NH2; B: 4-F MIC: 0.07 µg/mL Antifungal against Trichophyton rubrum .

Key Observations:

Electronegativity and Activity : Electronegative substituents (e.g., F, Br, I) enhance bioactivity. The target compound’s 4-F on Ring A is favorable, but the meta-OCH3 on Ring B (electron-donating) likely reduces potency compared to derivatives like 2j (4-Br/4-F) .

Positional Effects :

  • Para vs. Meta Substitution : Para-substituted derivatives (e.g., 2j, 2h) generally show higher activity than meta-substituted ones (e.g., target compound). For example, replacing para-Br with meta-OCH3 (as in 2n) increases IC50 from 4.7 μM to 25.07 μM .
  • Hydroxyl vs. Methoxy : Hydroxyl groups (e.g., in 2j or (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) improve hydrogen bonding with biological targets, enhancing activity compared to methoxy-substituted analogs .

Antimicrobial Specificity : The target compound’s methoxy group may reduce antibacterial efficacy compared to hydroxylated analogs but could improve solubility or metabolic stability .

Structural and Physicochemical Comparisons

Table 2: Structural and Crystallographic Data

Compound Name Dihedral Angle (Between Rings) Crystal Packing Features
This compound (Target) Not reported Likely similar to (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one .
(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 6.80° Sheets formed via C-H···F and C-H···O interactions .
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Similar geometry Comparable molecular geometry to bromo/methoxy analogs .

Key Observations:

Dihedral Angles : The dihedral angle between aromatic rings influences molecular stacking and interactions. The target compound’s meta-OCH3 may introduce steric effects, altering packing compared to para-substituted analogs .

Crystal Interactions : Halogen substituents (F, Br) promote C-H···X (X = F, O) interactions, which stabilize crystal structures. The absence of halogens on Ring B in the target compound may reduce such interactions .

Biological Activity

(2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a fluorinated phenyl group and a methoxy-substituted phenyl group . The fluorine atom enhances its lipophilicity and metabolic stability, contributing to its biological efficacy. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. Alternative methods, including sonochemical techniques, have also been explored to improve yield and reduce reaction times .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in MCF-7 breast cancer cells and induce apoptosis through mechanisms involving caspase activation .

The compound's ability to induce cell cycle arrest has been documented, with specific studies highlighting its effects on the G1 and G2/M phases of the cell cycle. For example, it has been noted to decrease the expression of cyclin D1 and CDK4, which are crucial for cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound enhances pro-apoptotic molecules such as Bax while reducing anti-apoptotic Bcl proteins. This balance leads to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at various phases, particularly G1 and G2/M, which is critical for halting cancer progression .
  • Protein Interaction : Molecular docking studies suggest that the compound interacts favorably with proteins involved in cancer progression and inflammation, indicating its potential as a lead compound in drug discovery.

Case Studies

Several case studies have investigated the biological activity of chalcone derivatives similar to this compound:

  • MCF-7 Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .
  • Human Leukemia Cell Lines : Research indicated that chalcone derivatives could block the G2/M phase in various leukemia cell lines, showcasing their potential therapeutic applications against hematological malignancies .

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of this compound and their unique features:

Compound NameStructureUnique Features
(2E)-1-(4-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-oneStructureChlorine enhances reactivity but may reduce lipophilicity compared to fluorine.
(2E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-oneStructureBromine provides different electronic properties affecting biological activity.
(2E)-1-(4-methylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-oneStructureMethyl group alters sterics and potentially affects binding affinity.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-1-(4-fluorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one?

Answer:
The compound can be synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 3-methoxybenzaldehyde under basic conditions. Key parameters include:

  • Catalyst/Base: NaOH or KOH (0.5–1.5 equivalents) in ethanol or methanol .
  • Temperature: Room temperature (20–25°C) or mild heating (40–60°C) to enhance reaction kinetics .
  • Purification: Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .
    Critical Note: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) to avoid over-condensation or side products .

Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) can:

  • Charge Distribution: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., α,β-unsaturated ketone moiety) .
  • Nonlinear Optical (NLO) Properties: Calculate hyperpolarizability (β) to assess potential as NLO materials, correlating with crystal packing in non-centrosymmetric space groups (e.g., P21/c) .
  • Reactivity: Simulate reaction pathways for reductions (e.g., NaBH4 converting the enone to a diol) or substitutions (e.g., bromine replacement via SNAr) .
    Validation: Compare computational results with experimental UV-Vis, IR, and XRD data .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Answer:

  • NMR: ¹H NMR (δ 7.8–8.1 ppm for enone protons, δ 3.8 ppm for methoxy group); ¹³C NMR (δ 188 ppm for carbonyl carbon) .
  • Mass Spectrometry: ESI-MS m/z 284.1 [M+H]+ .
  • XRD: Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a=11.90 Å, β=92.3°) .
    Data Cross-Check: Use Cambridge Structural Database (CSD) entries for analogous chalcones (e.g., CCDC 1988019) .

Advanced: How do substituent effects on the phenyl rings influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR):

    • 4-Fluorophenyl: Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
    • 3-Methoxyphenyl: Introduces electron-donating groups, stabilizing charge-transfer interactions in enzyme inhibition .
  • Comparative Analysis:

    Substituent VariationBiological Activity (IC50)Source
    4-Fluoro, 3-Methoxy (Target)12 µM (Antimicrobial)
    4-Bromo, 3,4-Dimethyl18 µM (Anticancer)

Method: Use in vitro assays (e.g., MIC for bacteria, MTT for cancer cells) under standardized conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Controlled Replication: Standardize assay protocols (e.g., bacterial strain, solvent/DMSO concentration) to minimize variability .
  • Crystallographic Analysis: Confirm compound purity and polymorphism, as crystal defects can alter bioavailability .
  • Meta-Analysis: Compare data across studies using tools like Web of Science, filtering for analogs (e.g., 4-fluorophenyl chalcones) .

Basic: What crystallization strategies yield high-quality single crystals for XRD?

Answer:

  • Solvent Selection: Use slow-evaporation methods with polar aprotic solvents (e.g., DMF/ethanol 1:3) to enhance lattice stability .
  • Temperature Gradient: Cool saturated solutions from 40°C to 4°C at 2°C/hour to promote ordered packing .
  • Additives: Introduce trace ethyl acetate to suppress twinning defects .

Advanced: How does crystal packing influence material properties like nonlinear optical behavior?

Answer:

  • Non-Centrosymmetric Packing: Favors second-harmonic generation (SHG). Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···O, π-π stacking) .
  • Polarizability: Correlate XRD-derived dipole moments with DFT-calculated hyperpolarizability (β) .
    Example: The title compound’s SHG efficiency is ~1.5× urea, attributed to aligned methoxy and fluorine groups .

Advanced: What mechanistic insights explain the α,β-unsaturated ketone’s role in biological activity?

Answer:

  • Michael Addition: The enone reacts with thiol groups in bacterial enzymes (e.g., dihydrofolate reductase), disrupting folate synthesis .
  • Redox Activity: Generates ROS via Fenton-like reactions, inducing oxidative stress in cancer cells .
    Validation: Use LC-MS to detect adducts (e.g., glutathione conjugation) in in vitro models .

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